molecular formula C6H4F4N2 B2393859 5-Amino-4-fluoro-2-(trifluoromethyl)pyridine CAS No. 1806967-04-3

5-Amino-4-fluoro-2-(trifluoromethyl)pyridine

Cat. No. B2393859
CAS RN: 1806967-04-3
M. Wt: 180.106
InChI Key: ZHDWSNRTQZQTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-fluoro-2-(trifluoromethyl)pyridine is a type of pyridine derivative . Pyridines are a class of organic compounds with a six-membered heterocyclic ring structure, where one of the carbon atoms is replaced by a nitrogen atom . The trifluoromethyl group (CF3) is an important functional group in organic chemistry, known for its unique physicochemical properties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, a trifluoromethyl group, and an amino group . The unique combination of these groups is thought to contribute to the compound’s biological activities .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, it’s known that pyridines and their derivatives can undergo a variety of chemical reactions. For instance, 2-Fluoro-4-(trifluoromethyl)pyridine has been used as a reactant in the preparation of aminopyridines through amination reactions .

Scientific Research Applications

Microwave-assisted Fluorination

Microwave-assisted fluorination of 2-acylpyrroles, utilizing compounds like 5-amino-4-fluoro-2-(trifluoromethyl)pyridine, has shown effectiveness in fluorination of the pyrrole ring. This process, facilitated under microwave conditions with Selectfluor, exemplifies the compound's utility in the synthesis of fluorinated alkaloids, such as fluorohymenidin, showcasing its importance in organic synthesis and the potential for creating novel organic compounds with varied biological activities (Troegel & Lindel, 2012).

Synthesis of Fluorinated Nucleosides

Fluorinated pyrazolo(3,4-b)pyridine and pyrazolo(3,4-d)pyrimidine nucleosides have been synthesized starting from derivatives related to this compound. These compounds serve as mimetics of transition states involved in enzymatic activities, such as adenosine deaminase, highlighting their potential applications in medicinal chemistry and drug design (Iaroshenko et al., 2009).

Novel Strategies in Pyridine Synthesis

A novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, including derivatives of this compound, demonstrates the compound's role in expanding the methodologies for pyridine synthesis. This approach, which involves C-F bond breaking, offers a metal-free, high-yield process, underscoring its significance in creating diverse pyridine-based structures for pharmaceuticals and agrochemicals (Chen et al., 2010).

One-Pot Synthesis of Pyridines

The use of 2-fluoro-1,3-dicarbonyl compounds, related to this compound, in a one-pot synthesis method illustrates the compound's utility in regioselective synthesis of variously substituted pyridines. This method, which does not require transition-metal catalysts, highlights the versatility and efficiency of using such fluorinated compounds in constructing complex pyridine architectures, which are valuable in numerous chemical and pharmaceutical applications (Song et al., 2016).

Trifluoromethylation and Perfluoroalkylation

The trifluoromethylation and perfluoroalkylation of compounds, facilitated by fluorinated precursors like this compound, under visible light in a catalyst-free environment, mark significant advancements in the modification of pharmaceutical and agrochemical compounds. This process, characterized by high functional group tolerance and mild conditions, demonstrates the compound's role in streamlining the synthesis of fluorinated organics (Huang et al., 2018).

Future Directions

Trifluoromethylpyridines (TFMPs) and their derivatives have found applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and in the development of pharmaceutical and veterinary products . It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

It’s known that fluorinated pyridines and their derivatives have been used in the pharmaceutical and agrochemical industries . They are often involved in the protection of crops from pests .

Mode of Action

It’s known that the suzuki–miyaura (sm) cross-coupling reaction is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or triflate using a palladium catalyst .

Biochemical Pathways

It’s known that the sm cross-coupling reaction, which this compound may participate in, involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Pharmacokinetics

It’s known that the physicochemical properties of the fluorine atom significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Result of Action

It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of the SM cross-coupling reaction, which this compound may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Analysis

Biochemical Properties

The presence of a fluorine atom and a carbon-containing pyridine in 5-Amino-4-fluoro-2-(trifluoromethyl)pyridine is thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . It is involved in many syntheses of active pharmaceutical ingredients (APIs), such as naporafenib, a RAF inhibitor used in the treatment of RAF-driven cancers .

Cellular Effects

It is known that the compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. For instance, it can act as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Temporal Effects in Laboratory Settings

It is known that the compound is slightly soluble in water .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently not available. It is important to note that the compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2, indicating that it may cause toxicity if ingested or cause eye irritation .

Metabolic Pathways

The metabolic pathways involving this compound are currently not well-established. It is known that the compound can be involved in amination reactions .

properties

IUPAC Name

4-fluoro-6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2/c7-3-1-5(6(8,9)10)12-2-4(3)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDWSNRTQZQTOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.